![molecular formula C35H21N3S B1397064 1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine CAS No. 1235872-83-9](/img/structure/B1397064.png)

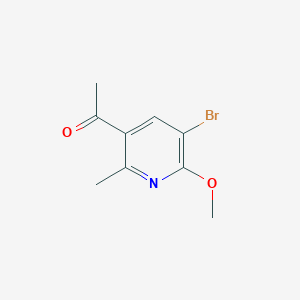

1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine

説明

“1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine” is a type of alkyl-substituted carbazole/pyridine hybrid material . It’s used in the production of efficient solution-processable blue and green-emitting phosphorescent OLEDs .

Synthesis Analysis

The compound is synthesized by connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with a pyridine ring as the core . This process results in the creation of new pyridine-cored alkyl-substituted carbazole derivatives .Molecular Structure Analysis

The molecular structure of “1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine” consists of two carbazole units attached to a biphenyl linker . The only difference it has to the well-known host mCBP is that a polar cyano (CN) group is attached to one of the phenyls .Chemical Reactions Analysis

The influence of different alkyl and linkages mode on the thermal, photophysical, electrochemical properties and devices electroluminescent (EL) performances of the compounds were comprehensively studied .Physical and Chemical Properties Analysis

The asymmetrically attached CN group can both increase the ground-state dipole moment and greatly improve film morphology and device thermal stabilities . The strong electron-withdrawing CN group can also effectively alter the electron densities of the orbitals, making mCBP-CN an electron-transporting host with deep HOMO/LUMO energy levels .作用機序

特性

IUPAC Name |

1,6-di(carbazol-9-yl)-[1]benzothiolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H21N3S/c1-5-13-29-23(9-1)24-10-2-6-14-30(24)37(29)22-17-18-33-28(21-22)27-19-20-36-35(34(27)39-33)38-31-15-7-3-11-25(31)26-12-4-8-16-32(26)38/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIDDLPJBWTJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)SC6=C5C=CN=C6N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396981.png)

![1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one](/img/structure/B1396982.png)

![3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396985.png)

![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396987.png)

![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)

![tert-butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1396990.png)

![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396994.png)

![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)

![4-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)

![2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)